![molecular formula C6H4N2OS B2414086 Oxazolo[4,5-c]pyridine-2(3H)-thione CAS No. 120640-76-8](/img/structure/B2414086.png)

Oxazolo[4,5-c]pyridine-2(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

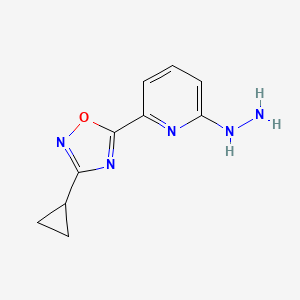

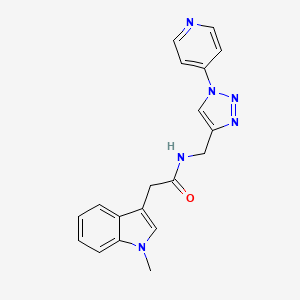

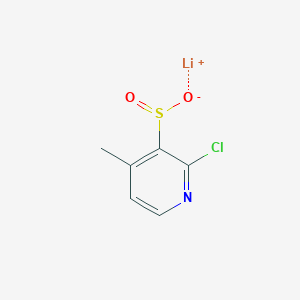

Oxazolo[4,5-c]pyridine-2(3H)-thione is a chemical compound with the molecular formula C6H4N2OS . It has a molecular weight of 152.18 . This compound is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for Oxazolo[4,5-c]pyridine-2(3H)-thione is 1S/C6H4N2OS/c10-6-8-4-3-7-2-1-5(4)9-6/h1-3H,(H,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis

Oxazolo[4,5-c]pyridine-2(3H)-thione is a solid at room temperature . and should be stored at a temperature between 28°C .Scientific Research Applications

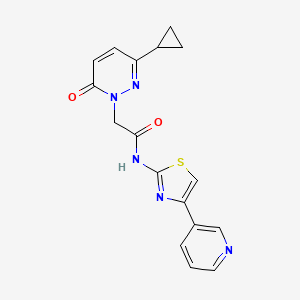

- Researchers have synthesized a series of oxazolo[4,5-b]pyridine derivatives and evaluated their antimicrobial potential . These compounds demonstrated good activity against methicillin-resistant Staphylococcus aureus (S. aureus), a bacterium responsible for hospital-acquired infections. Notably, compounds 3d, 3g, and 3h exhibited significant antibacterial activity compared to standard control drugs like ampicillin and streptomycin.

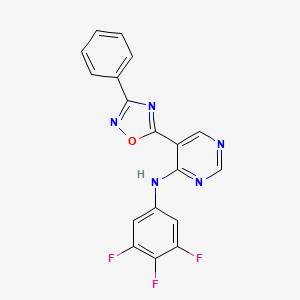

- The oxazolo[5,4-d]pyrimidine scaffold, which shares structural similarities with oxazolo[4,5-c]pyridine, has been widely used in drug design. It serves as a pharmacophore for potent kinase inhibitors, targeting various molecular pathways . These inhibitors play crucial roles in cancer therapy and other diseases.

- Quantum chemical studies have explored the excited-state intramolecular charge transfer of oxazolo[4,5-b]pyridine derivatives. Understanding their electronic structures and excited states can guide further applications .

- The chlorine atom on the pyridine moiety of oxazolo[4,5-c]pyridine offers a late-stage substitution site for drug design. Selective C–H construction and functionalization strategies have been explored .

Antibacterial Activity

Kinase Inhibition

Charge Transfer Studies

Late-Stage Functionalization

properties

IUPAC Name |

3H-[1,3]oxazolo[4,5-c]pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c10-6-8-4-3-7-2-1-5(4)9-6/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWAMUGBQMMARO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[4,5-c]pyridine-2(3H)-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)

![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2414027.png)